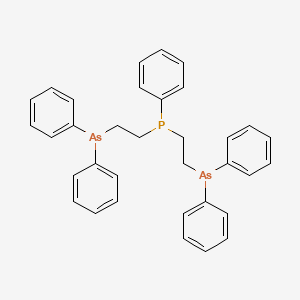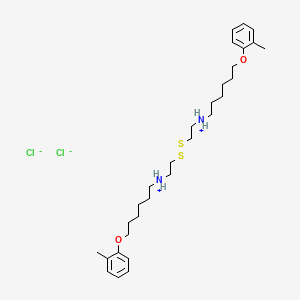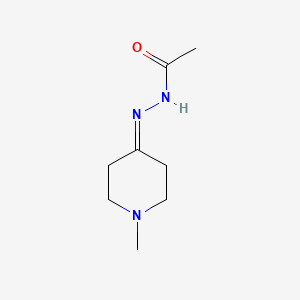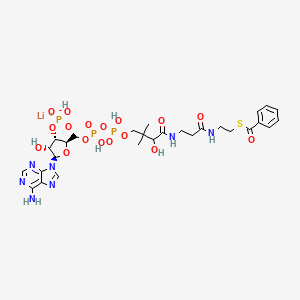
(+-)-endo-N,N-Bis(p-fluorobenzyl)-2-bornanamine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-endo-N,N-Bis(p-fluorobenzyl)-2-bornanamine hydrobromide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bornane backbone with two p-fluorobenzyl groups attached to the nitrogen atom, making it a significant molecule in synthetic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N,N-Bis(p-fluorobenzyl)-2-bornanamine hydrobromide typically involves the reaction of bornane derivatives with p-fluorobenzyl halides under specific conditions. The process often includes:
Starting Materials: Bornane derivatives and p-fluorobenzyl halides.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Solvents: Common solvents used include dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: The reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(±)-endo-N,N-Bis(p-fluorobenzyl)-2-bornanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
(±)-endo-N,N-Bis(p-fluorobenzyl)-2-bornanamine hydrobromide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (±)-endo-N,N-Bis(p-fluorobenzyl)-2-bornanamine hydrobromide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(p-fluorobenzyl)trisulfide: Known for its antitumor activity.
4-Fluorobenzyl chloride: Used as a precursor in organic synthesis.
N(1)-p-fluorobenzyl-cymserine: Investigated as an inhibitor of specific enzymes.
Uniqueness
(±)-endo-N,N-Bis(p-fluorobenzyl)-2-bornanamine hydrobromide is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
24629-74-1 |
|---|---|
Formule moléculaire |
C24H30ClF2N |
Poids moléculaire |
405.9 g/mol |
Nom IUPAC |
bis[(4-fluorophenyl)methyl]-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride |
InChI |
InChI=1S/C24H29F2N.ClH/c1-23(2)19-12-13-24(23,3)22(14-19)27(15-17-4-8-20(25)9-5-17)16-18-6-10-21(26)11-7-18;/h4-11,19,22H,12-16H2,1-3H3;1H |
Clé InChI |
WMORTIKYLKQLKC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(C2)[NH+](CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[Tris(methylsulfanyl)ethenyl]benzene](/img/structure/B13746608.png)

![1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene](/img/structure/B13746619.png)








